molecular formula C8H13BrO2 B14217890 Methyl 3-bromo-4,4-dimethylpent-2-enoate CAS No. 832734-30-2

Methyl 3-bromo-4,4-dimethylpent-2-enoate

Cat. No.: B14217890
CAS No.: 832734-30-2
M. Wt: 221.09 g/mol
InChI Key: OUAQNHQJRXMTLG-UHFFFAOYSA-N
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Description

Methyl 3-bromo-4,4-dimethylpent-2-enoate is an organic compound with the molecular formula C8H13BrO2. It is a derivative of pentenoic acid and is characterized by the presence of a bromine atom and two methyl groups attached to the pentenoate structure. This compound is often used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-4,4-dimethylpent-2-enoate can be synthesized through several methods. One common approach involves the bromination of methyl 4,4-dimethylpent-2-enoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, including temperature, pressure, and reagent concentrations. This ensures the efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4,4-dimethylpent-2-enoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Addition Reactions: The double bond in the pentenoate structure can participate in addition reactions with electrophiles such as hydrogen halides or halogens.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF).

    Addition Reactions: Reagents such as hydrogen chloride (HCl) or bromine (Br2) in solvents like dichloromethane (CH2Cl2) are used.

    Elimination Reactions: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in ethanol (EtOH) are typically employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pentenoates depending on the nucleophile used.

    Addition Reactions: Products include haloalkanes or dihaloalkanes.

    Elimination Reactions: Products include alkenes with varying degrees of substitution.

Scientific Research Applications

Methyl 3-bromo-4,4-dimethylpent-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides, due to its reactivity and versatility.

Mechanism of Action

The mechanism of action of methyl 3-bromo-4,4-dimethylpent-2-enoate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the pentenoate structure make it a versatile intermediate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,3-dimethylpent-4-enoate: Similar structure but lacks the bromine atom.

    Methyl 4,4-dimethylpent-2-enoate: Similar structure but lacks the bromine atom and has a different substitution pattern.

    Methyl 3-bromo-3,3-dimethylpent-2-enoate: Similar structure but has an additional methyl group.

Uniqueness

Methyl 3-bromo-4,4-dimethylpent-2-enoate is unique due to the presence of both a bromine atom and two methyl groups, which confer distinct reactivity and properties. This makes it a valuable intermediate in organic synthesis and various industrial applications.

Properties

CAS No.

832734-30-2

Molecular Formula

C8H13BrO2

Molecular Weight

221.09 g/mol

IUPAC Name

methyl 3-bromo-4,4-dimethylpent-2-enoate

InChI

InChI=1S/C8H13BrO2/c1-8(2,3)6(9)5-7(10)11-4/h5H,1-4H3

InChI Key

OUAQNHQJRXMTLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=CC(=O)OC)Br

Origin of Product

United States

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